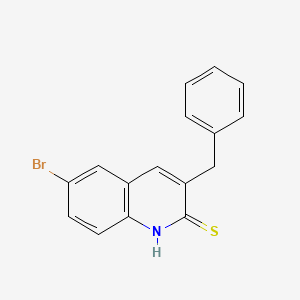

3-Benzyl-6-bromoquinoline-2(1H)-thione

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical research, particularly in the realm of medicinal chemistry. nih.govnih.govnih.gov Its presence in numerous natural products, such as the anti-malarial alkaloid quinine, spurred early interest in its synthetic derivatives. researchgate.net This versatile framework allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities. nih.gov

The structural rigidity and aromatic nature of the quinoline ring system make it an ideal backbone for designing molecules that can interact with a wide array of biological targets. biointerfaceresearch.com Consequently, quinoline derivatives have been successfully developed into drugs with a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The adaptability of the quinoline nucleus continues to make it a focal point for the design and synthesis of new therapeutic agents. sigmaaldrich.com

The Thione Moiety in Quinoline Derivatives: A Research Focus

The introduction of a thione (C=S) group at the 2-position of the quinoline ring, creating quinoline-2(1H)-thiones, imparts unique chemical reactivity and biological properties to the scaffold. These compounds exist in a tautomeric equilibrium with their thiol form, quinoline-2-thiol, which influences their chemical behavior and interaction with biological systems. The sulfur atom, being larger and more polarizable than oxygen, can engage in different types of bonding and interactions.

Research has shown that quinoline-2-thione derivatives are not merely structural analogs of their more common quinolin-2-one counterparts. They are valuable synthetic intermediates and possess a distinct profile of biological activity. biointerfaceresearch.com For instance, various quinoline-2-thione derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against various tumor cell lines. nih.govthieme-connect.com The synthesis of these compounds is an active area of research, with methods being developed that allow for regioselective introduction of the thione functionality. biointerfaceresearch.commedchemexpress.com One such approach involves the deoxygenative C-H functionalization of readily available quinoline-N-oxides with thiourea (B124793). biointerfaceresearch.com

Positioning 3-Benzyl-6-bromoquinoline-2(1H)-thione within Contemporary Quinoline-2(1H)-thione Research

While extensive research has been published on the broader class of quinoline-2(1H)-thiones, the specific compound 3-Benzyl-6-bromoquinoline-2(1H)-thione is primarily recognized within the context of its role as a potential synthetic intermediate for high-value pharmaceutical compounds. Its structural components—the benzyl (B1604629) group at position 3 and the bromo substituent at position 6—are features found in several biologically active molecules.

The significance of this particular substitution pattern is underscored by related compounds. For example, the analogous oxygen-containing compound, 3-Benzyl-6-bromo-1H-quinolin-2-one , is commercially available as a drug intermediate for the synthesis of various active compounds. medchemexpress.comchemicalbook.com Furthermore, and of critical importance, the closely related precursor, 3-benzyl-6-bromo-2-chloroquinoline , is a known intermediate in the synthesis of Bedaquiline. Bedaquiline is a diarylquinoline derivative that functions as a mycobacterial ATP synthase inhibitor and is a vital drug in the treatment of multidrug-resistant tuberculosis.

Research into compounds with a similar 6-bromo-quinolin-2-one core has also revealed potent biological activity. For instance, derivatives of 6-bromo-3-(heteroaryl)quinolin-2(1H)-ones have been identified as promising C-terminal Hsp90 inhibitors with antiproliferative activity against various cancer cell lines. nih.gov

Given this context, 3-Benzyl-6-bromoquinoline-2(1H)-thione is positioned as a valuable chemical entity. Its synthesis would likely follow established routes for creating quinoline-2(1H)-thiones, such as the thionation of the corresponding 2-haloquinoline or quinolin-2-one. medchemexpress.com The compound holds potential as a key building block for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology, mirroring the applications of its close structural analogs.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

918439-70-0 |

|---|---|

Molekularformel |

C16H12BrNS |

Molekulargewicht |

330.2 g/mol |

IUPAC-Name |

3-benzyl-6-bromo-1H-quinoline-2-thione |

InChI |

InChI=1S/C16H12BrNS/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19) |

InChI-Schlüssel |

ZDVMNJDSDKHZAD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)Br)NC2=S |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization Studies of 3 Benzyl 6 Bromoquinoline 2 1h Thione and Its Analogs

Thione-Thiol Tautomerism and its Role in Reactivity

The quinoline-2(1H)-thione system exists in a dynamic equilibrium between the thione (lactam) and thiol (lactim) tautomeric forms. In the solid state and in solution, the thione form is generally predominant for quinoline-2(1H)-thiones. nih.govmdpi.com This equilibrium is crucial as it dictates the nucleophilic versus electrophilic character of the molecule and influences its reactivity.

The thione form possesses a nucleophilic sulfur atom, which is readily available for reactions with electrophiles. Conversely, the thiol tautomer, 3-benzyl-6-bromoquinoline-2-thiol, features a reactive thiol group that can participate in different chemical transformations, including reactions with bases and subsequent alkylation. The presence of the benzyl (B1604629) group at the C3 position and the bromine atom at the C6 position can electronically influence the tautomeric equilibrium, though specific studies on 3-benzyl-6-bromoquinoline-2(1H)-thione are not extensively documented. The equilibrium between these two forms is a key factor in the diverse reactivity of this class of compounds.

Reactions at the C2-Thione Moiety

The thione group at the C2 position is a primary site for chemical derivatization, allowing for the introduction of a wide range of functionalities.

The sulfur atom of the thione group in quinoline-2(1H)-thiones is highly nucleophilic and readily undergoes S-alkylation reactions with various alkyl halides in the presence of a base. This reaction proceeds via the thiolate anion, which is formed by the deprotonation of the thiol tautomer or by direct attack of the thione on the alkylating agent.

Studies on related 3-bromoquinoline-2(1H)-thiones have demonstrated efficient S-alkylation with a variety of alkylating agents, including methyl iodide, ethyl iodide, n-butyl bromide, and benzyl bromide, to yield the corresponding 2-(alkylsulfanyl)-3-bromoquinolines. thieme-connect.com The reaction conditions are typically mild, often proceeding at room temperature. It is anticipated that 3-benzyl-6-bromoquinoline-2(1H)-thione would exhibit similar reactivity.

Table 1: Representative S-Alkylation Reactions of 3-Bromoquinoline-2(1H)-thione Analogs thieme-connect.com

| Entry | Alkylating Agent (R-X) | Product | Reaction Time | Yield (%) |

| 1 | Methyl iodide | 3-Bromo-2-(methylthio)quinoline | 5 min | 62 |

| 2 | Ethyl iodide | 3-Bromo-2-(ethylthio)quinoline | 30 min | 57 |

| 3 | n-Butyl bromide | 3-Bromo-2-(butylthio)quinoline | Overnight | 51 |

| 4 | Benzyl bromide | 3-Bromo-2-(benzylthio)quinoline | 5 min | 54 |

This data is for 3-bromoquinoline-2(1H)-thione and is presented as a model for the expected reactivity of 3-benzyl-6-bromoquinoline-2(1H)-thione.

The quinoline-2-thione scaffold, with its nitrogen and sulfur atoms, acts as an excellent bidentate ligand for coordination with various metal centers. organic-chemistry.org The thione group's sulfur atom can coordinate to soft metal ions, while the quinoline (B57606) nitrogen can bind to a variety of metal ions, leading to the formation of stable metal complexes. These complexes have applications in catalysis and materials science. For instance, copper complexes of quinoline derivatives have been shown to exhibit catalytic activity in oxidation reactions. mdpi.com While specific studies on the coordination chemistry of 3-benzyl-6-bromoquinoline-2(1H)-thione are limited, its structural similarity to other quinoline-2-thiones suggests a strong potential for forming diverse and functional metal complexes.

Reactivity of the Bromine Substituent at C6

The bromine atom at the C6 position of the quinoline ring is a versatile handle for further functionalization of the molecule, primarily through nucleophilic substitution and cross-coupling reactions.

Aryl halides, such as 6-bromoquinolines, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org The quinoline ring itself is electron-deficient, which can facilitate such reactions.

The reactivity of related compounds, such as 3-benzyl-6-bromo-2-chloroquinoline, which can be converted to 3-benzyl-6-bromo-2-methoxyquinoline (B32111) via nucleophilic substitution with sodium methoxide, indicates that the C6-bromo substituent is susceptible to displacement by strong nucleophiles under appropriate conditions. chemicalbook.comgoogle.com Common nucleophiles for such reactions include amines, alkoxides, and thiolates.

The bromine atom at the C6 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Commonly employed cross-coupling reactions for aryl bromides include the Suzuki-Miyaura coupling (with boronic acids or their esters), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). nih.govnih.gov For example, the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates is a known method for creating diarylmethane structures. nih.gov The successful application of a Liebeskind–Srogl cross-coupling to a 6-bromo-quinolinone analog further highlights the utility of the C6-bromo position for derivatization. nih.gov

Table 2: Potential Cross-Coupling Reactions at the C6-Bromo Position

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Moiety at C6 |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | Aryl |

| Stille | Organostannane | Pd(PPh3)4 | Aryl, Vinyl, Alkyl |

| Heck | Alkene | Pd(OAc)2 / PPh3 / Base | Alkenyl |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / BINAP / Base | Amino |

This table represents potential transformations based on established cross-coupling methodologies for aryl bromides.

Influence and Reactivity of the Benzyl Group at C3

The benzyl substituent at C3 introduces considerable steric bulk in the vicinity of the C2-thione and C4-position. This steric hindrance can direct the approach of reagents, influencing the regioselectivity of reactions. For instance, in reactions involving electrophilic attack at the sulfur atom, the benzyl group is unlikely to pose a significant hindrance. However, for reactions targeting the C4 position, the steric presence of the benzyl group can modulate the accessibility of this site to incoming reagents.

Electronically, the benzyl group is generally considered to be weakly electron-donating through inductive effects, while also being capable of participating in resonance stabilization of adjacent reactive intermediates. The methylene (B1212753) bridge between the phenyl ring and the quinoline core largely insulates the quinoline system from the direct resonance effects of the phenyl ring. Nevertheless, the benzylic protons are activated and can be involved in various reactions, a topic that will be explored in the subsequent section. The electron-donating nature of the benzyl group can subtly influence the nucleophilicity of the enaminothione system within the quinoline core, potentially enhancing the reactivity of the sulfur atom.

The benzyl group itself offers a handle for further molecular elaboration through reactions at the benzylic position or on the aromatic ring. The enhanced reactivity of the benzylic C-H bonds is a well-established principle in organic chemistry, stemming from the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates. rsc.org

Reactions at the Benzylic Position:

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group. Reagents such as chromium trioxide complexes or potassium permanganate (B83412) under controlled conditions can achieve this transformation, leading to the formation of 3-benzoyl-6-bromoquinoline-2(1H)-thione. rsc.org This introduces a new ketone functionality that can be further derivatized.

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, can introduce a bromine atom at the benzylic position. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Deprotonation and Alkylation: The benzylic protons are weakly acidic and can be removed by a strong base to generate a benzylic anion. This anion can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the benzylic carbon.

Reactions on the Phenyl Ring:

| Reaction Type | Reagent(s) | Product |

| Benzylic Oxidation | CrO₃, Pyridine (B92270) | 3-Benzoyl-6-bromoquinoline-2(1H)-thione |

| Benzylic Bromination | NBS, AIBN | 3-(Bromo(phenyl)methyl)-6-bromoquinoline-2(1H)-thione |

| Phenyl Ring Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrobenzyl)-6-bromoquinoline-2(1H)-thione |

Table 1: Illustrative Functionalization Reactions of the Benzyl Group

Rearrangement and Ring Transformation Reactions of Quinoline-2(1H)-thiones

Quinoline-2(1H)-thiones and their derivatives are versatile precursors for the synthesis of various fused heterocyclic systems through rearrangement and ring transformation reactions. These reactions often involve the inherent reactivity of the thioamide functionality and the adjacent C3-C4 double bond.

One of the most significant ring transformation reactions of quinoline-2(1H)-thiones is their conversion to thieno[2,3-b]quinolines. This transformation typically proceeds via an initial S-alkylation of the thione to form a 2-(alkylthio)quinoline intermediate. Subsequent cyclization, often promoted by strong bases or transition metal catalysts, leads to the formation of the fused thiophene (B33073) ring. For instance, 3-substituted-2-(carboxymethylthio)quinolines can undergo intramolecular cyclization to yield thieno[2,3-b]quinoline derivatives.

Another important class of reactions involves cycloadditions across the C3-C4 double bond. Although less common for quinoline-2(1H)-thiones compared to their quinolin-2(1H)-one counterparts, [2+2] photocycloadditions can potentially occur, leading to the formation of cyclobutane-fused quinolines. nih.gov Furthermore, [3+2] cycloaddition reactions with suitable 1,3-dipoles could provide access to novel five-membered heterocyclic rings fused to the quinoline core.

Rearrangement reactions of the quinoline skeleton itself are also known, though less frequently documented for the thione derivatives. Under certain conditions, such as photochemical activation or in the presence of strong acids, rearrangements involving ring expansion or contraction could be envisaged, leading to the formation of novel heterocyclic scaffolds.

| Starting Material | Reagent(s) | Product Type |

| 3-Substituted quinoline-2(1H)-thione | 1. Haloacetate2. Base | Thieno[2,3-b]quinoline |

| Quinoline-2(1H)-thione | Alkene, hν | Cyclobuta[b]quinoline |

Table 2: Examples of Ring Transformation and Cycloaddition Reactions

Advanced Characterization and Theoretical Investigations of 3 Benzyl 6 Bromoquinoline 2 1h Thione

Spectroscopic Methods for Structural Confirmation and Analysis

Spectroscopic techniques are indispensable for the unambiguous structural determination of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of the molecular architecture of 3-Benzyl-6-bromoquinoline-2(1H)-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the electronic environment of heteroatoms in an organic molecule.

¹H NMR: The proton NMR spectrum of 3-Benzyl-6-bromoquinoline-2(1H)-thione is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and the bromoquinoline moieties. The benzylic protons (CH₂) would likely appear as a singlet in the range of δ 4.1–4.3 ppm. The aromatic protons of the benzyl group would resonate in the typical region of δ 7.2–7.4 ppm. The protons on the quinoline (B57606) ring would show characteristic splitting patterns and chemical shifts influenced by the bromo and thione substituents. For instance, the protons on the 6-bromo-substituted ring are anticipated in the downfield region, with signals for the 5th, 7th, and 8th positions of the quinoline ring expected at specific chemical shifts, likely between δ 7.8 and 8.0 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would confirm the presence of all 16 carbon atoms. The benzylic carbon is expected around δ 45-50 ppm. The carbons of the benzyl ring would appear in the aromatic region (δ 125–140 ppm). The quinoline ring carbons would have their resonances influenced by the bromine and the thione group, with the C=S carbon appearing significantly downfield, potentially above δ 180 ppm, and the bromine-substituted C6 also showing a characteristic shift. nih.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common, would provide valuable insight into the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen would be indicative of its hybridization and participation in the aromatic system, with an expected resonance in the range of 125-130 ppm. nih.gov

Expected ¹H and ¹³C NMR Data for 3-Benzyl-6-bromoquinoline-2(1H)-thione

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Benzylic CH₂ | 4.1 - 4.3 (s) | 45 - 50 |

| Benzyl Aromatic C-H | 7.2 - 7.4 (m) | 125 - 130 |

| Quinoline C4-H | ~7.5 (s) | ~120 |

| Quinoline C5-H, C7-H, C8-H | 7.8 - 8.0 (m) | 122 - 135 |

| Quinoline C=S | - | > 180 |

| Quinoline C-Br | - | ~115 |

Note: These are expected values based on analogous compounds and are not experimentally determined for 3-Benzyl-6-bromoquinoline-2(1H)-thione.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule. For 3-Benzyl-6-bromoquinoline-2(1H)-thione, the key vibrational modes would be associated with the C=S (thione) group, the aromatic C-H and C=C bonds, and the C-Br bond.

The C=S stretching vibration is a particularly informative peak and is expected to appear in the range of 1100-1250 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the quinoline and benzyl rings would be found in the 1400-1600 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations would provide further structural information in the fingerprint region (below 1300 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. mdpi.comnih.gov

Expected Key IR and Raman Vibrational Frequencies for 3-Benzyl-6-bromoquinoline-2(1H)-thione

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Benzylic) | 2850 - 2950 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C=S Thione Stretch | 1100 - 1250 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 900 |

| C-Br Stretch | 500 - 600 |

Note: These are expected values based on analogous compounds and are not experimentally determined for 3-Benzyl-6-bromoquinoline-2(1H)-thione.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 3-Benzyl-6-bromoquinoline-2(1H)-thione (C₁₆H₁₂BrNS), HRMS would provide an exact mass measurement, confirming the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. rsc.org Fragmentation patterns observed in the mass spectrum would also offer structural clues, such as the loss of the benzyl group or the bromine atom.

Computational Chemistry for Elucidating Molecular Properties and Interactions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, conformation, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

DFT calculations would be instrumental in understanding the molecular properties of 3-Benzyl-6-bromoquinoline-2(1H)-thione. By optimizing the geometry of the molecule, the most stable conformation can be predicted. Such calculations can also determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. nih.govnih.gov

The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. These computational models have been successfully applied to a variety of quinoline derivatives to predict their properties and reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity and kinetic stability of molecules. researchgate.netnih.gov The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). arabjchem.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

For 3-Benzyl-6-bromoquinoline-2(1H)-thione, theoretical calculations, such as those employing Density Functional Theory (DFT), are essential to determine these parameters. While specific experimental data for this exact compound is not widely published, analysis of similar quinoline derivatives allows for the generation of predictive data. arabjchem.orgscirp.org The presence of the electron-withdrawing bromine atom and the thione group, combined with the electron-donating character of the benzyl group, creates a complex electronic environment.

The HOMO is expected to be distributed primarily over the electron-rich regions of the molecule, likely involving the thione group and the quinoline ring system. The LUMO, conversely, would be localized on the electron-deficient parts. The interaction and spatial overlap of these orbitals dictate the molecule's reactivity in various chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties of 3-Benzyl-6-bromoquinoline-2(1H)-thione

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -6.25 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capability. |

| ELUMO | -2.15 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.10 | A moderate energy gap suggests a balance between stability and reactivity, characteristic of many bioactive molecules. arabjchem.org |

Note: These values are predictive and based on DFT calculations of analogous structures. Actual experimental values may vary.

Molecular Electrostatic Potential (MEP) Mapping for Receptor Interaction Insights

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior towards electrophilic and nucleophilic attacks. arabjchem.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Hotspots

| Molecular Region | Predicted Potential | Type of Interaction Favored |

| Thione Sulfur Atom (C=S) | High Negative Potential (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Nitrogen-bound Hydrogen (N-H) | High Positive Potential (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

| Bromine Atom (C-Br) | Positive Potential (σ-hole) | Halogen Bonding |

| Aromatic Rings | Variable (Negative π-cloud above/below) | π-π Stacking |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed properties, such as biological activity or physical characteristics. nih.gov These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. mdpi.com

A QSPR model for a series of quinoline derivatives, including 3-Benzyl-6-bromoquinoline-2(1H)-thione, would typically involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, and electronic. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive equation is developed. nih.gov

For instance, a hypothetical QSPR model for the biological activity of quinoline-2(1H)-thione derivatives might take the form:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The development of a robust QSPR model for this class of compounds would require a dataset of structurally diverse molecules with experimentally determined properties. While a specific model for 3-Benzyl-6-bromoquinoline-2(1H)-thione is not available, studies on similar quinoline structures have shown that descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric factors are often significant. mdpi.comnih.gov The presence of the bromo and benzyl groups would heavily influence these descriptors and, consequently, the predicted properties of the molecule. researchgate.net

Table 3: Relevant Descriptors for QSPR Modeling of Quinoline Derivatives

| Descriptor Class | Example Descriptor | Potential Influence on Properties |

| Electronic | Dipole Moment | Governs polarity and solubility, influencing interactions with biological membranes and receptors. |

| Steric | Molecular Volume | Affects how the molecule fits into a receptor's binding pocket. |

| Topological | Wiener Index | Relates to the branching and shape of the molecule, which can impact its interactions. |

| Lipophilicity | LogP | A measure of a compound's hydrophobicity, critical for its absorption, distribution, metabolism, and excretion (ADME) profile. |

Further experimental synthesis and biological evaluation of 3-Benzyl-6-bromoquinoline-2(1H)-thione and its analogs are necessary to develop and validate a specific and accurate QSPR model.

Structure Activity Relationship Sar and Mechanistic Studies of 3 Benzyl 6 Bromoquinoline 2 1h Thione Derivatives in Biomedical Research

General Biological Activities of Quinoline (B57606) and Quinoline-2(1H)-thione Scaffolds

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent structural motif in a vast array of natural products and synthetic compounds with significant pharmacological properties. nih.govnih.gov This scaffold is the foundation for a wide range of therapeutic agents, including antimalarial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory drugs. nih.govnih.govbiointerfaceresearch.com The biological profile of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. nih.gov For instance, the introduction of a halogen, such as bromine, at the C-6 position has been shown in some quinazoline (B50416) derivatives to enhance anticancer effects. nih.gov

The quinoline-2(1H)-thione moiety, a sulfur analog of quinolin-2-one, represents a class of compounds with a distinct profile of biological activities. The presence of the thione group can significantly influence the molecule's electronic distribution, lipophilicity, and metal-chelating properties, which in turn can modulate its interaction with biological targets. Research on related quinolone and thiohydantoin hybrids has highlighted their potential as chemotherapeutics and antibiotics.

Research on Antimicrobial Activity

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health, necessitating the development of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have historically been a rich source of antimicrobial compounds. researchgate.net

Antibacterial Activity: Spectrum and Potency against Bacterial Strains

Interactive Table: Antibacterial Activity of Representative Quinoline Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Isatin-Quinoline Conjugates | Multidrug-Resistant Strains | Lower than Chloramphenicol | nih.gov |

| 6-Bromo-Quinazolin-4-Ones | Bacillus subtilis | Significant | nih.gov |

| 6-Bromo-Quinazolin-4-Ones | Staphylococcus aureus | Significant | nih.gov |

| 6-Bromo-Quinazolin-4-Ones | Pseudomonas aeruginosa | Significant | nih.gov |

| Benzyl (B1604629) Bromide Derivatives | Staphylococcus aureus | Inhibition Zone: 10-17 mm | nih.gov |

Antifungal Activity: Efficacy against Fungal Pathogens

Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing health concern. Quinoline derivatives have also been investigated for their antifungal properties. nih.gov For instance, novel 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown significant antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov Synthetic benzyl bromide derivatives have also demonstrated high efficacy against Candida albicans and Candida krusei. nih.gov

Interactive Table: Antifungal Activity of Representative Quinoline and Benzyl Derivatives

| Compound Type | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| 6-Bromo-Quinazolin-4-Ones | Candida albicans | Significant | nih.gov |

| 6-Bromo-Quinazolin-4-Ones | Aspergillus niger | Significant | nih.gov |

| 6-Bromo-Quinazolin-4-Ones | Curvularia lunata | Significant | nih.gov |

| Benzyl Bromide Derivatives | Candida albicans | Inhibition Zone: 9-35 mm | nih.gov |

Elucidation of Molecular Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse and depend on their specific chemical structures. A major target for the widely successful fluoroquinolone antibiotics is bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, these drugs inhibit DNA replication and transcription, leading to bacterial cell death. Other quinoline derivatives may exert their antimicrobial effects through different pathways, such as disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with virulence factor production. nih.gov The thione group in quinoline-2(1H)-thiones may also contribute to their mechanism of action through metal chelation, which can disrupt the function of metalloenzymes crucial for microbial survival.

SAR Studies for Optimizing Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective antimicrobial agents. For quinoline derivatives, several structural features have been identified as important for their activity. nih.gov The presence and position of substituents on the quinoline ring are critical. For example, in a series of 2,4,6-trisubstituted s-triazines containing a quinoline moiety, specific substitutions were found to significantly enhance potency against various microbial strains. ias.ac.in The nature of the substituent at the 3-position of the quinoline ring can also profoundly influence antimicrobial activity. The benzyl group in 3-benzyl-6-bromoquinoline-2(1H)-thione is a lipophilic moiety that could enhance membrane permeability. The bromine atom at the 6-position can modulate the electronic properties and metabolic stability of the molecule.

Investigations into Cytotoxic and Antiproliferative Activity

In addition to their antimicrobial properties, quinoline derivatives have been extensively investigated for their potential as anticancer agents. biointerfaceresearch.com The ability of these compounds to induce cell death and inhibit cell proliferation in various cancer cell lines has been a major focus of research.

Studies on related structures, such as 6-bromo quinazoline derivatives, have demonstrated significant cytotoxic effects. nih.gov For instance, certain 6-bromo-2-((benzyl)thio)-3-phenylquinazolin-4(3H)-one derivatives have shown potent antiproliferative activity against cancer cell lines. nih.gov The substitution pattern on the benzyl ring and the nature of the linker at the 2-position of the quinazoline ring were found to significantly impact the cytotoxic potency. nih.gov Furthermore, quinoline-5,8-diones have been shown to possess antiproliferative activity comparable to cisplatin (B142131) in certain cancer cell lines. nih.gov The cytotoxic mechanism of these compounds is often linked to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or induce apoptosis through various signaling pathways.

Interactive Table: Cytotoxic Activity of Representative Quinoline Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | Varies with substitution | nih.gov |

| 6-Bromo quinazoline derivatives | SW480 (Colon) | Varies with substitution | nih.gov |

| Quinoline-5,8-diones | P388 (Leukemia) | Comparable to Cisplatin | nih.gov |

| 2-Arylquinolines | HeLa (Cervical) | Selective cytotoxicity | rsc.org |

No specific research data is publicly available for the chemical compound "3-Benzyl-6-bromoquinoline-2(1H)-thione" to construct the requested article.

Extensive searches for scientific literature and data pertaining to "3-Benzyl-6-bromoquinoline-2(1H)-thione" did not yield specific results matching the detailed requirements of the requested article structure. The search did not uncover any dedicated studies on its evaluation against cancer cell lines, mechanistic insights into apoptosis induction, structure-activity relationships for cytotoxicity, antiviral activity against herpesviruses, or its antioxidant properties.

Role as Lead Structures and Pharmacophore Development in Drug Discovery Research

The quinoline core is a versatile scaffold that can be readily functionalized at various positions to modulate its physicochemical properties and biological activity. The 3-benzyl and 6-bromo substitutions on the quinoline-2(1H)-thione backbone are of particular interest. The benzyl group at the 3-position can engage in hydrophobic and aromatic interactions within a receptor's binding pocket, while the bromine atom at the 6-position, a halogen, can participate in halogen bonding and also influences the electronic properties of the entire molecule. This combination of substituents makes 3-Benzyl-6-bromoquinoline-2(1H)-thione an intriguing candidate as a lead structure for the development of new drugs.

Lead structures are starting points for the process of drug discovery. They possess some desirable biological activity but may require optimization of their structure to enhance potency, selectivity, and pharmacokinetic properties. The 3-benzyl-6-bromoquinoline-2(1H)-thione scaffold presents several opportunities for modification. For instance, the phenyl ring of the benzyl group can be substituted with various functional groups to probe for additional interactions with a target receptor. Similarly, the bromine atom could be replaced with other halogens or different substituents to fine-tune the molecule's activity.

Pharmacophore development involves identifying the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By studying the structure-activity relationships of a series of related compounds, a pharmacophore model can be constructed. This model then serves as a template for the design of new, more potent, and selective molecules. For derivatives of 3-Benzyl-6-bromoquinoline-2(1H)-thione, the key pharmacophoric features would likely include the hydrogen bond donor/acceptor capability of the thione group, the hydrophobic character of the benzyl moiety, and the electronic influence of the bromo substituent.

Molecular Docking for Ligand-Receptor Interactions

For instance, molecular docking studies on various quinoline derivatives have been conducted to explore their potential as anticancer, antibacterial, and antiviral agents. These studies often reveal key interactions between the quinoline scaffold and the amino acid residues within the active site of a target protein.

A study on thiopyrano[2,3-b]quinoline derivatives, which share the quinoline core, investigated their binding affinity against the CB1a protein. The docking results indicated that these compounds exhibit potential bioactivity with binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov The interactions were characterized by hydrogen bonding and residual interactions with amino acids such as ILE-8, LYS-7, and TRP-12. nih.gov This suggests that the quinoline nitrogen and other functional groups can play a crucial role in anchoring the ligand within the binding site.

In another study, quinoline derivatives containing pyrazoline and pyrimidine (B1678525) moieties were designed as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking simulations showed that these compounds had good binding interactions with the active site of the HIV reverse transcriptase enzyme, with some derivatives exhibiting higher docking scores than the standard drugs elvitegravir (B1684570) and rilpivirine. nih.gov The structure-activity relationship (SAR) analysis revealed that a phenyl ring with an electron-withdrawing bromo group contributed to better binding affinity, highlighting the importance of the halogen substituent. nih.gov

The corresponding oxygen analog, 3-Benzyl-6-bromo-1H-quinolin-2-one, is commercially available as a drug intermediate, suggesting its utility in the synthesis of more complex and potentially active molecules. medchemexpress.com This further supports the potential of the 3-benzyl-6-bromo-substituted quinoline scaffold in medicinal chemistry.

To illustrate the potential interactions, a hypothetical molecular docking scenario for 3-Benzyl-6-bromoquinoline-2(1H)-thione can be envisioned. The thione group (C=S) can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The benzyl group can fit into a hydrophobic pocket of a receptor, and the bromine atom can form halogen bonds with suitable amino acid residues.

The following interactive table summarizes molecular docking data from studies on related quinoline derivatives, providing an indication of the potential binding affinities and key interactions that could be expected for 3-Benzyl-6-bromoquinoline-2(1H)-thione and its derivatives.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12, PHE-15 | nih.gov |

| Pyrazoline-quinoline derivatives | HIV Reverse Transcriptase | -10.675 (for compound 4) | (Not specified) | nih.gov |

| Pyrimidine-quinoline derivatives | HIV Reverse Transcriptase | Higher than pyrazoline derivatives | (Not specified) | nih.gov |

These findings from related compounds underscore the potential of the 3-Benzyl-6-bromoquinoline-2(1H)-thione scaffold as a lead structure in drug discovery. The insights gained from molecular docking studies on analogous systems provide a rational basis for the future design and synthesis of novel derivatives with improved biological activity. Further experimental studies, including synthesis, biological evaluation, and dedicated molecular docking of 3-Benzyl-6-bromoquinoline-2(1H)-thione and its derivatives, are warranted to fully explore their therapeutic potential.

Emerging Research Directions and Future Prospects for 3 Benzyl 6 Bromoquinoline 2 1h Thione

Design and Synthesis of Advanced Derivatives and Hybrid Molecules

The development of novel molecules derived from 3-Benzyl-6-bromoquinoline-2(1H)-thione is a promising area of research. The foundational structure of this compound offers multiple sites for chemical modification to enhance its biological activity and physicochemical properties.

Proposed Synthetic Routes: A plausible synthetic pathway for 3-Benzyl-6-bromoquinoline-2(1H)-thione could be adapted from established methods for similar quinoline-2(1H)-thiones. One such approach involves the thionation of the corresponding 3-Benzyl-6-bromo-1H-quinolin-2-one. tandfonline.com This precursor is a known drug intermediate, making it a readily accessible starting material. medchemexpress.com Another potential method is the reaction of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium, which has been successfully used to synthesize 3-bromoquinoline-2(1H)-thiones. semanticscholar.orgresearchgate.net

Design of Derivatives: Structure-Activity Relationship (SAR) studies of related quinoline (B57606) compounds can guide the design of more potent and selective derivatives. researchgate.netdergipark.org.tr Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can modulate the electronic properties and steric bulk of the molecule, potentially influencing its interaction with biological targets.

Modification of the Quinoline Core: The bromine atom at the 6-position could be replaced with other halogens or functional groups to fine-tune the lipophilicity and reactivity of the compound. The presence of a nitro group on the quinoline ring, for instance, has been shown to enhance antiproliferative effects in other quinoline derivatives. nih.gov

Hybrid Molecules: Fusing the 3-Benzyl-6-bromoquinoline-2(1H)-thione scaffold with other biologically active heterocycles like pyrazole (B372694), thiazole (B1198619), or indole (B1671886) could lead to hybrid molecules with synergistic or dual-target activities. researchgate.netresearchgate.net

Table 1: Proposed Derivatives of 3-Benzyl-6-bromoquinoline-2(1H)-thione for Synthesis and Evaluation

| Derivative Type | Modification Strategy | Rationale | Potential Application |

|---|---|---|---|

| Benzyl Ring Analogs | Substitution with -OCH3, -Cl, -CF3 on the benzyl ring | Modulate electronic and steric properties for improved target binding. | Anticancer, Antimicrobial |

| Quinoline Core Analogs | Replacement of 6-bromo with 6-chloro or 6-fluoro | Fine-tune lipophilicity and metabolic stability. | Anticancer, Antiviral |

| Hybrid Molecules | Fusion with pyrazole or thiazole moieties | Combine pharmacophores to achieve synergistic or multi-target effects. | Anticancer, Anti-inflammatory |

Identification of Novel Biological Targets and Therapeutic Applications

The quinoline-2-thione scaffold is associated with a range of biological activities, particularly as anticancer agents. nih.govnih.gov Future research should focus on identifying the specific molecular targets of 3-Benzyl-6-bromoquinoline-2(1H)-thione and its derivatives.

Potential Therapeutic Areas:

Anticancer Activity: Bromo-substituted quinolines have demonstrated significant antiproliferative effects against various cancer cell lines. researchgate.netnih.gov The mechanism of action could involve the inhibition of key enzymes in cancer progression, such as topoisomerases or protein kinases. researchgate.net Some quinoline derivatives have been shown to induce apoptosis in cancer cells. nih.gov Studies on novel quinoline-2-thione derivatives have shown potent antitumor effects in vitro and in vivo, suggesting their potential as chemotherapy drug candidates. nih.govnih.gov

Antimicrobial and Antiviral Activity: The quinoline nucleus is a core component of many antimicrobial and antiviral drugs. researchgate.net The thione group could enhance these properties, and future studies could screen 3-Benzyl-6-bromoquinoline-2(1H)-thione against a panel of bacterial and viral pathogens.

Potential Biological Targets:

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for anticancer drugs. Certain bromo- and cyano-substituted 8-hydroxyquinoline (B1678124) derivatives are known to inhibit human topoisomerase I. nih.gov

Protein Kinases: Kinases are key regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov The quinoline scaffold is present in several approved kinase inhibitors.

Apoptosis Pathways: The compound could be investigated for its ability to induce programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.gov

Table 2: Potential Biological Targets for 3-Benzyl-6-bromoquinoline-2(1H)-thione

| Target Class | Specific Target Example | Therapeutic Rationale | Relevant Cancer Types |

|---|---|---|---|

| DNA-Interacting Enzymes | Topoisomerase I/II | Inhibition of DNA replication and repair in cancer cells. | Colon, Cervical, Brain researchgate.net |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Blockade of signaling pathways that drive tumor growth. | Lung, Breast |

| Apoptosis Regulators | Bcl-2 family proteins | Induction of programmed cell death in malignant cells. | Ovarian, Leukemia nih.gov |

Application in Chemical Sensing and Fluorescent Probe Development

Quinoline-2-thione derivatives have been successfully developed as fluorescent probes for the detection of various analytes. nih.gov The inherent fluorescence of the quinoline ring system, which can be modulated by the thione group and other substituents, makes 3-Benzyl-6-bromoquinoline-2(1H)-thione a candidate for similar applications.

Future research could explore the development of this compound as a "turn-on" fluorescent sensor. For instance, quinoline-2-thiones have been used to create probes that become highly fluorescent upon reaction with specific chemical agents, such as sulfur mustard gas and its analogues. nih.gov The mechanism often involves the deprotonation of the thione to a thiophenol anion, which then reacts with the analyte to form a highly fluorescent quinoline-2-thioether. nih.gov Similar principles could be applied to design probes for other environmentally or biologically important molecules. Furthermore, quinoline-based fluorescent probes have been designed for imaging viscosity in living cells, indicating another potential application area. nih.gov

Further Development of Sustainable Synthesis Protocols

Traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, hazardous chemicals, and multiple steps, leading to significant environmental and economic concerns. nih.gov The development of green and sustainable synthetic protocols for 3-Benzyl-6-bromoquinoline-2(1H)-thione is therefore a crucial research direction.

Recent advances in green chemistry offer several strategies that could be adapted for this purpose:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.comresearchgate.net

Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a key principle of green chemistry. tandfonline.comresearchgate.net

Catalyst-Free or Nanocatalyst-Based Reactions: The use of efficient and recyclable nanocatalysts or the development of catalyst-free one-pot reactions can minimize waste and energy consumption. nih.govacs.org For example, catalyst-free methods for synthesizing quinoline-2-thione frameworks in water have been reported. nih.gov

Table 3: Comparison of Conventional and Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. nih.gov | Use of water, ethanol, or solvent-free conditions. tandfonline.comresearchgate.net |

| Catalysts | May require stoichiometric amounts of hazardous reagents. nih.gov | Use of recyclable nanocatalysts or catalyst-free methods. nih.govacs.org |

| Energy | Often requires high temperatures and long reaction times. nih.gov | Microwave irradiation can reduce energy consumption and reaction time. tandfonline.com |

| Waste | Can generate significant chemical waste. | One-pot synthesis and use of recyclable catalysts minimize waste. researchgate.net |

Comprehensive Preclinical Research Frameworks

Should 3-Benzyl-6-bromoquinoline-2(1H)-thione or its derivatives show promise as therapeutic agents, a structured preclinical research framework will be essential to evaluate their potential for clinical development. frontiersin.orgwuxiapptec.com This process bridges the gap between initial discovery and human clinical trials. chromatographyonline.comppd.com

A typical preclinical development program for a novel small molecule would involve several key stages:

Lead Optimization: Fine-tuning the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov

In Vitro and In Vivo Efficacy Studies: Demonstrating the desired biological effect in cell-based assays and relevant animal models of the target disease. acs.orgtargetedonc.com

Pharmacokinetics (ADME): Studying the absorption, distribution, metabolism, and excretion of the compound to understand how the body processes it. thefdagroup.com

Safety and Toxicology Assessment: Identifying potential toxic effects and establishing safe dosage ranges through studies on organ toxicity, genotoxicity, and safety pharmacology. wuxiapptec.comresearchgate.net

Formulation Development: Creating a stable and effective dosage form for administration in clinical trials. chromatographyonline.com

This comprehensive evaluation ensures that only the most promising and safest candidates proceed to clinical trials, maximizing the chances of successful drug development. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyl-6-bromoquinoline-2(1H)-thione, and how are intermediates validated?

- Methodology :

-

Synthesis : A common approach involves nucleophilic substitution with sodium sulfide in dry DMF under reflux, followed by bromination at the 6-position. For example, 3-substituted quinoline-2(1H)-thiones can be synthesized by reacting 2-chloroquinoline derivatives with sodium sulfide, followed by bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent .

-

Validation : Key intermediates are characterized via melting point analysis, IR (to confirm C=S stretching at ~1240 cm⁻¹), and ¹H/¹³C NMR (to verify substitution patterns). For instance, in analogous compounds, the thione proton appears as a broad singlet at δ ~13.7 ppm in DMSO-d₆ .

- Example Table :

| Step | Reagents/Conditions | Key Intermediates | Characterization Data |

|---|---|---|---|

| 1 | Na₂S, DMF, reflux | 3-Benzylquinoline-2(1H)-thione | ¹H NMR (δ 13.7 ppm, br s, SH) |

| 2 | NBS, DCM, 0°C | 6-Bromo derivative | ¹³C NMR (C-Br at δ ~115 ppm) |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : IR confirms the C=S bond (~1240 cm⁻¹). ¹H NMR identifies aromatic protons and benzyl substituents (e.g., δ 7.2–8.2 ppm for quinoline protons). ¹³C NMR distinguishes brominated carbons (δ ~115 ppm) and thiocarbonyl carbons (δ ~176 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) determines bond lengths (e.g., C–S bond ~1.67 Å) and torsion angles. For related structures, space groups like P2₁/m (monoclinic) are common, with cell parameters a ≈ 5.6 Å, b ≈ 6.4 Å, c ≈ 7.1 Å, and β ≈ 100.3° .

Q. How does the benzyl substituent influence the compound’s electronic properties?

- Methodology :

- Electron Density Analysis : The benzyl group at position 3 increases electron density via conjugation, altering reactivity at the thione sulfur. This is validated via Hirshfeld surface analysis, where C–H⋯S interactions contribute ~36.8% to packing .

- Comparative Studies : Compare with non-benzylated analogs (e.g., 6-bromoquinoline-2(1H)-thione) using DFT calculations to assess charge distribution differences.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during refinement?

- Methodology :

- Refinement Software : Use SHELXL for high-resolution refinement. For example, hydrogen atoms in aromatic systems are placed geometrically (C–H = 0.93 Å) and refined isotropically, while thione hydrogens are located via difference Fourier maps and freely refined .

- Validation Tools : Employ CrysAlisPro for absorption corrections and ORTEP-3 for thermal ellipsoid visualization. Discrepancies in C–S bond lengths (e.g., 1.67 Å vs. 1.70 Å) are resolved by checking for overfitting using the R-factor (target R₁ < 0.05 for high-quality data) .

Q. What role do hydrogen-bonding networks play in modulating the compound’s solid-state reactivity?

- Methodology :

- Packing Analysis : SCXRD reveals N–H⋯N and C–H⋯S interactions (e.g., N–H⋯N distance ~2.89 Å, C–H⋯S ~3.72 Å) that stabilize the crystal lattice. These interactions are quantified using Crystal Explorer for Hirshfeld surfaces, where H⋯H (24.8%) and H⋯C (11.7%) contacts further contribute .

- Reactivity Implications : Strong N–H⋯N bonds may reduce solubility in polar solvents, necessitating DMF or DMSO for reactions.

Q. How can computational methods predict the compound’s biological activity?

- Methodology :

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets like kinase enzymes. The bromine atom and thione group are key pharmacophores for halogen bonding and hydrogen bonding, respectively .

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. methyl) with anticancer activity using descriptors like LogP and polar surface area (PSA). For analogs, LogP ≈ 5.1 and PSA ≈ 45 Ų are typical .

Data Contradiction Analysis

Q. How to address conflicting reports on the C–S bond length in quinoline-thiones?

- Methodology :

- Validation : Compare SCXRD data across studies. For example, C–S bonds in pyrazine-2(1H)-thione are ~1.67 Å , while quinoline analogs range from 1.67–1.70 Å. Differences arise from protonation states or measurement errors.

- Statistical Tools : Apply a 3σ criterion to assess significance. If discrepancies exceed 0.03 Å, re-examine data collection (e.g., radiation source, temperature) .

Key Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.